

JQAD1 Application Notes and Protocols for Xenograft Studies

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Compound of Interest

Compound Name: JQAD1

Cat. No.: B10854791

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Introduction

JQAD1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.^{[1][2]} As a CRBN-dependent PROTAC, **JQAD1** functions by bringing EP300 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.^{[1][3]} This targeted degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), suppression of oncogenic transcriptional programs, such as those driven by MYCN, and induction of apoptosis in cancer cells.^{[1][4][5][6]} These characteristics make **JQAD1** a valuable tool for cancer research, particularly in preclinical xenograft models.

Mechanism of Action

JQAD1 is composed of a ligand that binds to EP300 and another ligand that recruits the E3 ubiquitin ligase CRBN. This dual binding forms a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to EP300. Polyubiquitinated EP300 is then recognized and degraded by the proteasome. The degradation of EP300 leads to a global reduction in H3K27ac, an epigenetic mark associated with active enhancers and promoters.^{[3][5][6]} In cancers dependent on EP300-regulated transcription, such as MYCN-amplified neuroblastoma, this results in the downregulation of key oncogenes and the induction of apoptosis, characterized by the cleavage of PARP1 and caspase-3.^{[1][6]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of **JQAD1** in both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of **JQAD1**

Cell Line	Concentration	Time	Effect
Kelly (Neuroblastoma)	0.5 μ M	24 hours	Decreased H3K27ac, induced apoptosis.[2]
Kelly (Neuroblastoma)	1 μ M	12-36 hours	Increased expression of cleaved caspase-3 and cleaved PARP1. [1]
MYCN-amplified NB cells	0.1 - 10 μ M	24 hours	Dose-dependent decrease in EP300 and H3K27ac.[1]
Kelly (Neuroblastoma)	10 μ M	24 hours	Selective degradation of EP300 over CBP.[2]

Table 2: In Vivo Dosage and Administration of **JQAD1**

Animal Model	Cancer Model	Dosage	Administration Route	Schedule	Outcome
NSG Mice	Kelly Neuroblastoma Xenograft	40 mg/kg	Intraperitoneal (i.p.)	Daily for 21 days	Suppressed tumor growth and prolonged survival.[1][2]
CD1 Mice	Pharmacokinetic Analysis	10 mg/kg	Intraperitoneal (i.p.)	Single dose	Half-life of 13.3 hours, Cmax of 7 μ mol/L.[1]

Experimental Protocols

Protocol 1: In Vivo Xenograft Study of JQAD1 in a Neuroblastoma Model

This protocol describes the establishment of a subcutaneous xenograft model of neuroblastoma using the Kelly cell line in NSG mice and subsequent treatment with **JQAD1**.

Materials:

- Kelly neuroblastoma cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Matrigel® (or other suitable extracellular matrix)
- 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice
- **JQAD1**
- Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
- Sterile syringes and needles
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)
- Animal housing and monitoring equipment

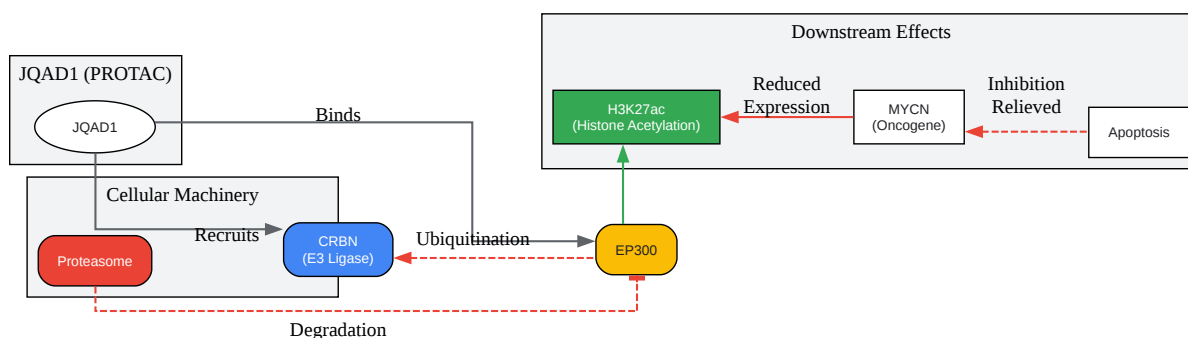
Procedure:

- **Cell Culture:** Culture Kelly neuroblastoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability before injection.

- Cell Preparation for Injection:
 - Harvest cells using trypsin-EDTA and wash with sterile PBS.
 - Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5×10^7 cells/mL.
 - Keep the cell suspension on ice until injection.
- Tumor Cell Implantation:
 - Anesthetize the NSG mice.
 - Inject 100 μ L of the cell suspension (containing 5×10^6 cells) subcutaneously into the right flank of each mouse.
 - Monitor the mice for recovery from anesthesia.
- Tumor Growth Monitoring:
 - Once tumors become palpable, measure the tumor volume 2-3 times per week using digital calipers.
 - Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment:
 - When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
 - **JQAD1** Formulation: Prepare a stock solution of **JQAD1** in DMSO. For administration, dilute the stock solution in a suitable vehicle to the final concentration for a 40 mg/kg dose. The final DMSO concentration should be minimized.
 - Administer **JQAD1** (40 mg/kg) or vehicle control via intraperitoneal injection daily for 21 days.
- Endpoint and Analysis:

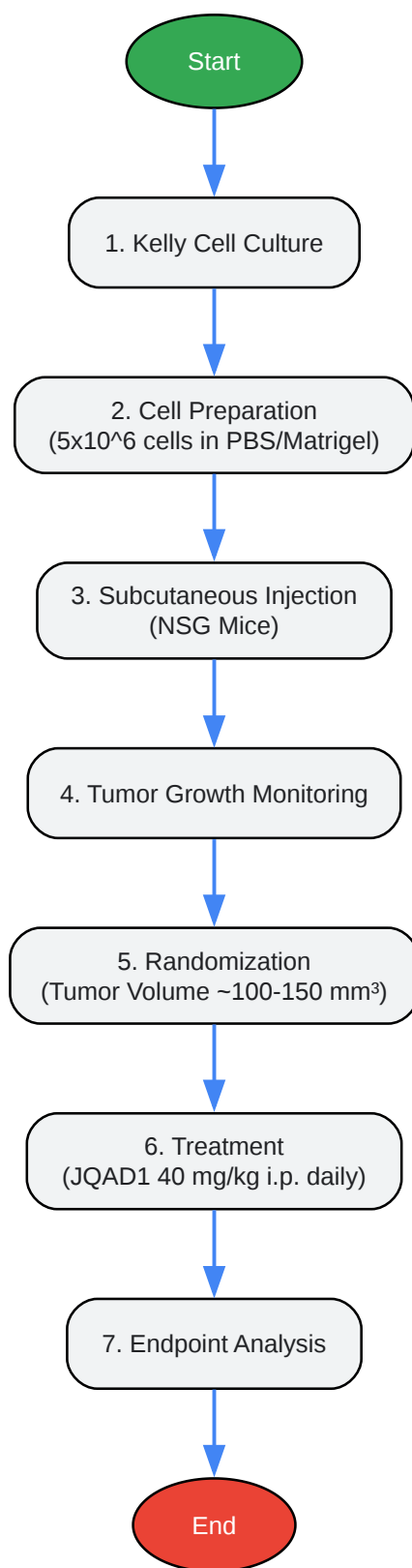
- Continue to monitor tumor volume and body weight throughout the study.
- The study endpoint may be defined by a specific tumor volume, signs of morbidity, or the completion of the treatment course.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for EP300, H3K27ac, and apoptosis markers, or immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **JQAD1** leading to apoptosis.



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Caption: Experimental workflow for a **JQAD1** xenograft study.

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